Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, a piperazine ring, and a chlorinated phenyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with formic acid or its derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with a suitable electrophile.
Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through electrophilic aromatic substitution reactions.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine and phenyl rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core and piperazine ring are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are widely studied for their pharmacological properties.
Chlorinated Phenyl Compounds: These compounds are known for their enhanced biological activity due to the presence of the chlorine atom.
Uniqueness
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often referred to as a novel quinazoline derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure featuring a piperazine moiety and a tetrahydroquinazoline core, suggesting diverse pharmacological properties.
Chemical Structure
The compound's molecular formula is C21H28ClN5O4S, and its IUPAC name provides insight into its intricate structure. The presence of the 5-chloro-2-methylphenyl group is particularly noteworthy as halogenated phenyl groups are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In vitro assays demonstrated that modifications in the quinazoline structure could lead to enhanced cytotoxicity.
A study reported that similar quinazoline compounds had IC50 values ranging from 10 µM to 30 µM against A549 lung adenocarcinoma cells, indicating effective growth inhibition . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 15 | Apoptosis induction |
Compound B | HeLa | 20 | Cell cycle arrest |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Research has shown that quinazoline derivatives can modulate neurotransmitter systems involved in seizure activity. In animal models, compounds with similar structures demonstrated significant protective effects against picrotoxin-induced seizures, with effective doses reported around 25 mg/kg .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has also been explored. In vitro studies suggest that these compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related compound was found to have minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:
- Substitution Pattern : The presence of electron-withdrawing groups such as chlorine enhances the lipophilicity and overall potency.
- Piperazine Moiety : This group contributes significantly to receptor binding affinity and selectivity.
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most active compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, highlighting the importance of structural modifications in enhancing activity .
- Case Study on Anticonvulsant Effects : In a controlled trial using a picrotoxin model in rats, a related quinazoline derivative showed significant seizure protection at doses as low as 20 mg/kg, demonstrating its potential as an anticonvulsant agent .
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-3-5-16(24)12-19(14)26-7-9-27(10-8-26)20(29)13-28-21(30)17-6-4-15(22(31)32-2)11-18(17)25-23(28)33/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,33) |
InChI Key |
HTWXZLGOEPSIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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